2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate
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Overview
Description
2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate is an organic compound with a complex structure that includes a benzamide group, a phenyl ring, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzamide Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with benzoyl chloride to form 4-benzamidobenzoic acid.
Esterification: The 4-benzamidobenzoic acid is then esterified with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzoate ester can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO).
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Hydrolysis: 4-benzamidobenzoic acid and 2-bromoethanol.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzamide group can interact with proteins and enzymes, potentially inhibiting their activity. The bromobenzoate ester can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzamidophenyl)-2-oxoethyl benzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Benzamidobenzoic acid: A precursor in the synthesis of the target compound, with different chemical properties.
2-Bromoethyl benzoate: A simpler ester with distinct reactivity and applications.
Uniqueness
2-(4-Benzamidophenyl)-2-oxoethyl 2-bromobenzoate is unique due to the presence of both the benzamide and bromobenzoate groups, which confer specific chemical reactivity and potential biological activity
Properties
IUPAC Name |
[2-(4-benzamidophenyl)-2-oxoethyl] 2-bromobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4/c23-19-9-5-4-8-18(19)22(27)28-14-20(25)15-10-12-17(13-11-15)24-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQZMYLEFDNTHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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